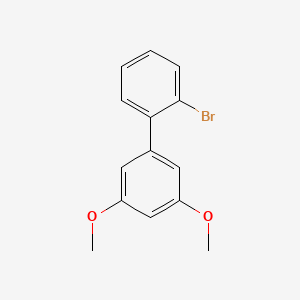
Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the thiadiazole ring to the pyridine ring using coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathway Involvement: Participation in biochemical pathways relevant to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-pyridine
- 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)-pyridine
Uniqueness
Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate may exhibit unique properties due to the presence of the ethoxycarbonyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
ethyl 5-pyridin-2-yl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C10H9N3O2S/c1-2-15-10(14)9-13-12-8(16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3 |
InChI Key |
RYYNPXXQHBGVKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Azabicyclo[3.2.2]nonane-3-propanamine](/img/structure/B8450440.png)
![3-[(2,3-Dihydro-1-benzofuran-2-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B8450445.png)


![3-(2-Chloro-5-methylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8450477.png)
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide hydrochloride](/img/structure/B8450480.png)
![[(4-Iodophenyl)ethynyl]triisopropylsilane](/img/structure/B8450481.png)





